molecular formula C20H32O6 B159144 D17, 6-keto Prostaglandin F1a CAS No. 68324-95-8

D17, 6-keto Prostaglandin F1a

Cat. No. B159144
CAS RN: 68324-95-8
M. Wt: 368.5 g/mol
InChI Key: HFKNJQYMAGMXTR-CAPHXMBKSA-N
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Description

6-keto-Prostaglandin F1a is the physiologically active and stable metabolite of prostacyclin . It is found in nearly all mammalian tissue and is a powerful vasodilator that inhibits platelet aggregation . It is derived mainly from Prostaglandin E1 and is metabolized to 6-Keto Prostaglandin F1a .


Synthesis Analysis

Δ17-6-keto Prostaglandin F1α is a cyclooxygenase (COX) product of eicosapentaenoic acid (EPA) in various tissues such as seminal vesicles, lung, Polymorphonuclear leukocytes, and ocular tissues . A unified synthesis of PGs cloprostenol, bimatoprost, PGF 2α, fluprostenol, and travoprost from the readily available dichloro-containing bicyclic ketone 6a guided by biocatalytic retrosynthesis, in 11–12 steps with 3.8–8.4% overall yields .


Molecular Structure Analysis

The molecular formula of Δ17-6-keto Prostaglandin F1α is C20H32O6 . Prostaglandins, a class of bioactive lipid compounds, possess a unique and intricate molecular structure that underlies their diverse physiological functions .


Chemical Reactions Analysis

An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation of 6a (99% ee), and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones 12 (87:13 to 99:1 dr) were utilized in combination for the first time to set the critical stereochemical configurations under mild conditions .


Physical And Chemical Properties Analysis

The formal name of Δ17-6-keto Prostaglandin F1α is 6-oxo-9α,11α,15S-trihydroxy-prosta-13E,17Z-dien-1-oic acid .

Scientific Research Applications

Monoclonal Antibody Utilization

A study by Hishinuma et al. (1992) utilized a monoclonal antibody against cis-3-hexen-1-ol to separate and concentrate Δ17-6-keto-prostaglandin F1α (PGF1α) in human sera. This antibody, named 4G9-12B, showed specificity for Δ17-6-keto-PGF1α over 6-keto-PGF1α and was effective in detecting Δ17-6-keto-PGF1α in human blood sera at very low concentrations using immunoaffinity columns and GC/MS analysis (Hishinuma et al., 1992).

Biosynthesis in Cerebral Microvessels

Goehlert et al. (1981) investigated the biosynthesis of prostacyclin in rat cerebral microvessels and the choroid plexus. They found that prostacyclin synthesis, measured as its stable breakdown product 6-keto-prostaglandin F1α, was localized in cerebral blood vessels and capillaries. This study emphasized the potential physiological roles of prostacyclin in cerebral microvasculature, especially regarding the autoregulation of cerebral blood flow (Goehlert et al., 1981).

Stable but Less Active Breakdown Product of Prostacyclin

6-Keto-prostaglandin F1α is identified as a stable but less active breakdown product of prostacyclin, a major prostanoid synthesized by vascular endothelium. Prostacyclin, known for its anti-aggregating and vasodilating properties, is clinically used as an anticoagulant, and its breakdown product serves as an indicator of in vivo and in vitro formation of prostacyclin (Wilson, 1995).

Impaired Generation in Gastric Surface Epithelial Cells

Arakawa et al. (1990) studied the generation of prostaglandins by surface epithelial cells in portal hypertensive and sham-operated rats. They found that the ability of these cells to generate 6-keto prostaglandin F1α was significantly reduced in portal hypertensive rats compared to sham-operated rats, suggesting a mechanism for increased susceptibility of the gastric mucosa to injury in portal hypertension (Arakawa et al., 1990).

Role in Metabolic Syndrome

Karaman et al. (2010) researched the levels of 6-keto-PGF1α in patients with metabolic syndrome (MS), revealing that MS is associated with disturbed synthesis of eicosanoids, including 6-keto-PGF1α. The study highlights the role of these eicosanoids in the pathogenesis of MS, indicating that 6-keto-PGF1α plays a part in compensatory mechanisms against vasoconstriction and inflammation (Karaman et al., 2010).

Bone Resorption in Organ Culture

Dewhirst (1984) demonstrated that 6-keto-prostaglandin E1, a metabolite of prostacyclin and related to 6-keto-PGF1α, was active in stimulating bone resorption in fetal rat long bone organ culture. This finding suggests a potential impact of 6-keto-prostaglandin derivatives on bone mineral metabolism (Dewhirst, 1984).

Future Directions

Δ17-6-keto Prostaglandin F1α and other 3-series COX products from EPA, such as PGF 3α, PGE 3, and thromboxane B 3, may be involved in the reduced incidence of glaucoma in patients on a marine-rich (EPA-rich) diet .

properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]cyclopentyl]-6-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h3-4,10-11,14,16-19,21,23-24H,2,5-9,12-13H2,1H3,(H,25,26)/b4-3-,11-10+/t14-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKNJQYMAGMXTR-CAPHXMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701348010
Record name delta(17)-6-Ketoprostaglandin F1alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D17, 6-keto Prostaglandin F1a

CAS RN

68324-95-8
Record name delta(17)-6-Ketoprostaglandin F1alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068324958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta(17)-6-Ketoprostaglandin F1alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701348010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Engström, R Wallin, T Saldeen - Prostaglandins, Leukotrienes and …, 2001 - Elsevier
The effect of a combination of aspirin and fish oil on eicosanoids was studied. Four subjects were given 37.5 mg aspirin orally, and 6 weeks later they received a natural, stable fish oil …
Number of citations: 33 www.sciencedirect.com

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